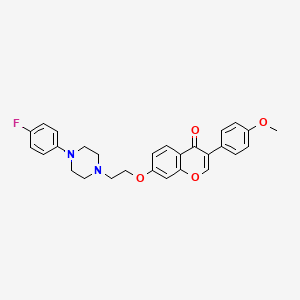

![molecular formula C15H9ClN4O4 B2685612 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 865249-28-1](/img/structure/B2685612.png)

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

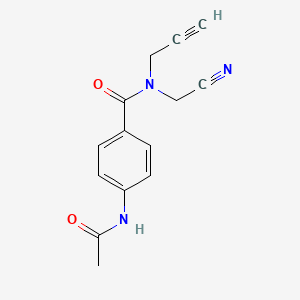

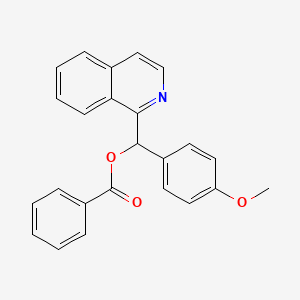

The compound “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a nitro group, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, for example, is a heterocyclic ring that includes two nitrogen atoms and one oxygen atom . The presence of the nitro group and the amide group could also significantly affect the compound’s structure and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the nitro group could make this compound more reactive, while the amide group could affect its solubility in different solvents .Scientific Research Applications

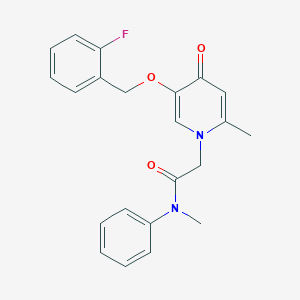

Crystal Engineering and Molecular Interactions

Research in crystal engineering has highlighted the importance of hydrogen bonds and halogen bonds in designing crystal structures. The study by Saha, Nangia, and Jaskólski (2005) demonstrates how molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions can be utilized in complexes, showing the potential of such interactions in crystal design. This research suggests the possibility of using compounds like N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide in the development of new crystalline materials through careful manipulation of hydrogen and halogen bonding patterns (Saha, Nangia, & Jaskólski, 2005).

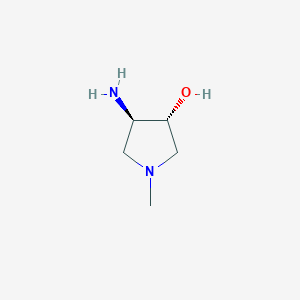

Molecular Structure Analysis

The compound's structure and interactions have also been a subject of study. Limbach, Detert, and Schollmeyer (2016) explored the structural properties of a closely related compound, providing insights into its planarity and the inclination angles between different molecular units. Such studies contribute to understanding the molecular geometry and potential interactions of this compound, which can be crucial for its applications in materials science and molecular engineering (Limbach, Detert, & Schollmeyer, 2016).

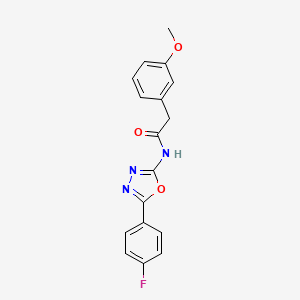

Synthesis and Antimicrobial Evaluation

A significant area of application for compounds like this compound is in the synthesis of new molecules with potential antimicrobial properties. For example, Machado et al. (2005) investigated the synthesis, toxicity towards brine shrimp (Artemia salina Leach), and antimicrobial activity of various oxadiazoles, highlighting the role of structural modifications in enhancing biological activity. This research suggests the utility of this compound derivatives in developing new antimicrobial agents (Machado et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide may also interact with various biological targets.

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities , suggesting that this compound may affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to inhibit the growth of various cell lines , suggesting that this compound may have similar effects.

Future Directions

Properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4O4/c16-12-4-2-1-3-11(12)14-18-19-15(24-14)17-13(21)9-5-7-10(8-6-9)20(22)23/h1-8H,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOXPMJXRLJJTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2685534.png)

![tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate](/img/structure/B2685545.png)

![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2685547.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylthio)benzamide hydrochloride](/img/structure/B2685549.png)